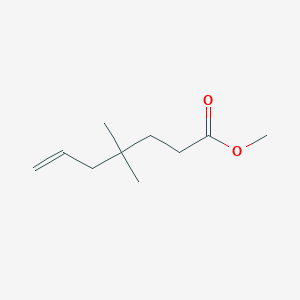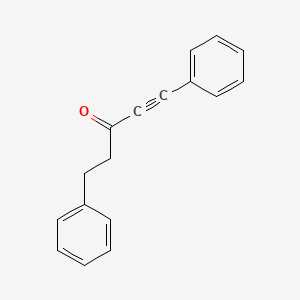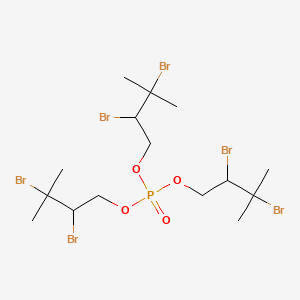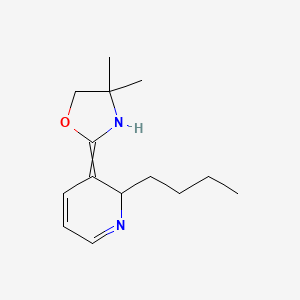
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under controlled conditions.
Cyclization Reactions: Formation of the oxazolidine ring through intramolecular cyclization.
Hydrogenation: Reduction of intermediate compounds to form the dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituents: Halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker or other therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine would involve its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine may have unique structural features that confer specific advantages, such as increased stability or selectivity for certain biological targets.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
106658-50-8 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-(2-butyl-2H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-8-12-11(7-6-9-15-12)13-16-14(2,3)10-17-13/h6-7,9,12,16H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
SZDQNJOWHPFAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=C2NC(CO2)(C)C)C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
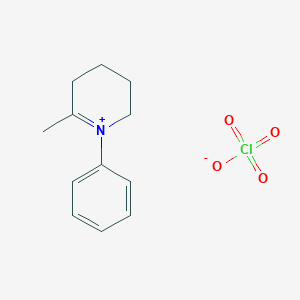
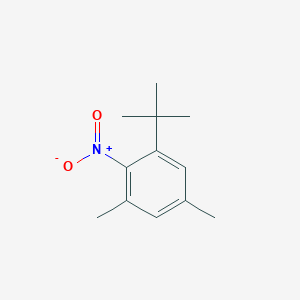
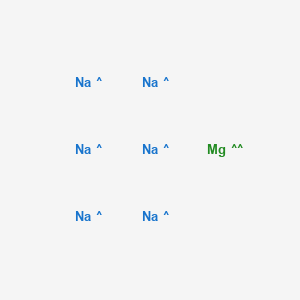
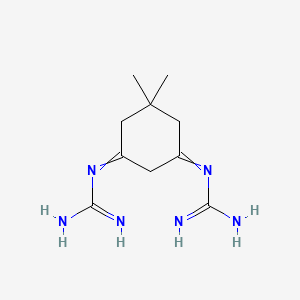
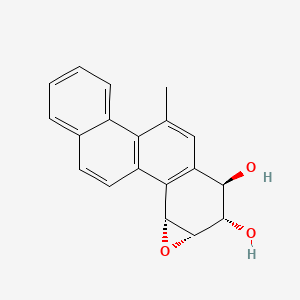
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
